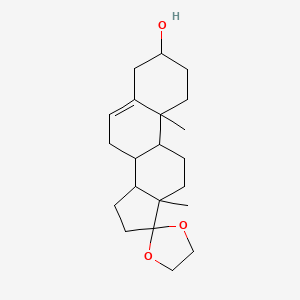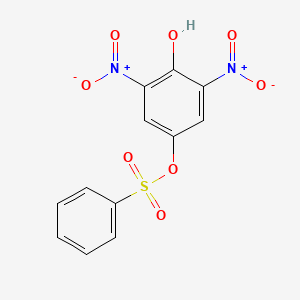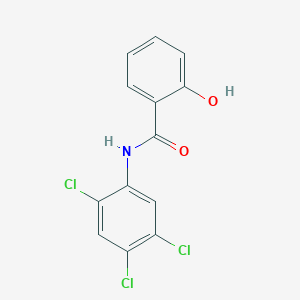
1-(2-Methyl-allyl)-1H-benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyl-allyl)-1H-benzotriazole is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications, particularly as corrosion inhibitors, UV stabilizers, and intermediates in organic synthesis. The presence of the 2-methyl-allyl group in this compound adds unique reactivity and properties, making it valuable in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Methyl-allyl)-1H-benzotriazole can be synthesized through the alkylation of benzotriazole with 2-methyl-allyl chloride. The reaction typically involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts can also be employed to facilitate the reaction and improve the selectivity of the desired product.
化学反応の分析
Types of Reactions: 1-(2-Methyl-allyl)-1H-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions, where the 2-methyl-allyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 2-methyl-allyl benzotriazole oxides.
Reduction: Formation of reduced benzotriazole derivatives.
Substitution: Formation of substituted benzotriazole compounds with various functional groups.
科学的研究の応用
1-(2-Methyl-allyl)-1H-benzotriazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized as a corrosion inhibitor in various industrial applications, including metal protection and coatings.
作用機序
The mechanism of action of 1-(2-Methyl-allyl)-1H-benzotriazole involves its interaction with molecular targets through its benzotriazole ring and 2-methyl-allyl group. The compound can form coordination complexes with metal ions, which is crucial for its role as a corrosion inhibitor. Additionally, its ability to undergo various chemical reactions allows it to interact with biological molecules, potentially leading to its observed biological activities.
類似化合物との比較
Benzotriazole: The parent compound without the 2-methyl-allyl group.
2-Methyl-allyl benzotriazole derivatives: Compounds with different substituents on the benzotriazole ring.
Other allyl-substituted benzotriazoles: Compounds with different allyl groups attached to the benzotriazole ring.
Uniqueness: 1-(2-Methyl-allyl)-1H-benzotriazole is unique due to the presence of the 2-methyl-allyl group, which imparts distinct reactivity and properties compared to other benzotriazole derivatives. This unique structure allows for specific applications in corrosion inhibition, organic synthesis, and potential biological activities.
特性
CAS番号 |
115368-04-2 |
|---|---|
分子式 |
C10H11N3 |
分子量 |
173.21 g/mol |
IUPAC名 |
1-(2-methylprop-2-enyl)benzotriazole |
InChI |
InChI=1S/C10H11N3/c1-8(2)7-13-10-6-4-3-5-9(10)11-12-13/h3-6H,1,7H2,2H3 |
InChIキー |
TWMGOLSYRXAUBL-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CN1C2=CC=CC=C2N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11964430.png)

![Dibenzyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11964443.png)

![4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11964457.png)




![Allyl (2E)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11964493.png)
![N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B11964501.png)

![2-methylpropyl (2E)-2-(4-butoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964525.png)

